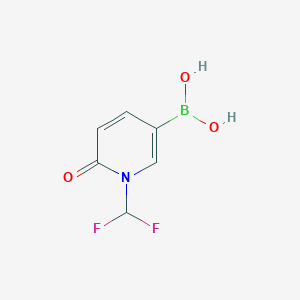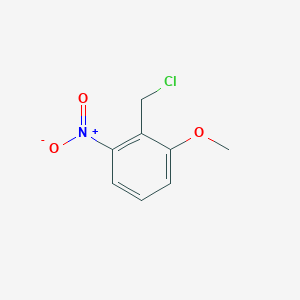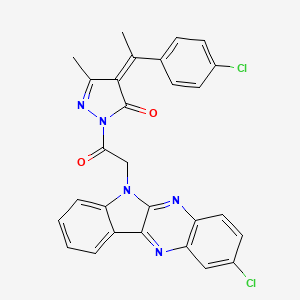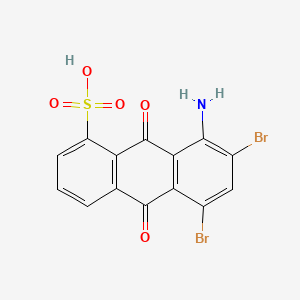
8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid is a complex organic compound with the molecular formula C14H7Br2NO5S. This compound is characterized by the presence of amino, bromine, and sulfonic acid functional groups attached to an anthracene backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid typically involves the bromination of 9,10-anthraquinone followed by sulfonation and amination reactions. The process can be summarized as follows:
Bromination: 9,10-anthraquinone is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 5 and 7 positions.
Sulfonation: The brominated product is then subjected to sulfonation using sulfuric acid to introduce the sulfonic acid group at the 1 position.
Amination: Finally, the sulfonated product undergoes amination using ammonia or an amine source to introduce the amino group at the 8 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-4-bromo-9,10-anthraquinone: Similar structure but lacks the sulfonic acid group.
5,7-Dibromo-9,10-anthraquinone: Lacks the amino and sulfonic acid groups.
1,8-Diaminoanthraquinone: Contains two amino groups but no bromine or sulfonic acid groups.
Uniqueness
8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid is unique due to the presence of both bromine and sulfonic acid groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61813-39-6 |
|---|---|
Molekularformel |
C14H7Br2NO5S |
Molekulargewicht |
461.1 g/mol |
IUPAC-Name |
8-amino-5,7-dibromo-9,10-dioxoanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H7Br2NO5S/c15-6-4-7(16)12(17)11-10(6)13(18)5-2-1-3-8(23(20,21)22)9(5)14(11)19/h1-4H,17H2,(H,20,21,22) |
InChI-Schlüssel |
DXZPYQPJOJTKPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
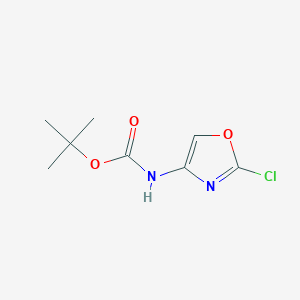
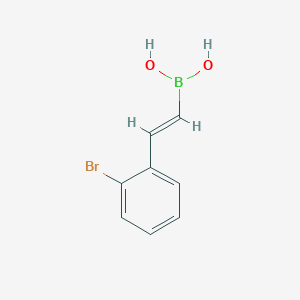
![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
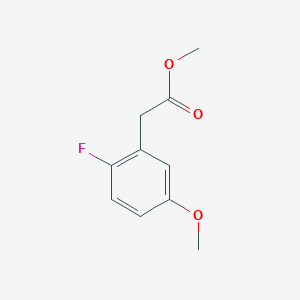

![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)


![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
